molecular formula C12H21N3O6 B1194304 NOTA CAS No. 56491-86-2

NOTA

Número de catálogo: B1194304
Número CAS: 56491-86-2
Peso molecular: 303.31 g/mol
Clave InChI: JHALWMSZGCVVEM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Radiopharmaceuticals

NOTA's primary application lies in the development of radiopharmaceuticals for diagnostic imaging and targeted therapy. Its ability to bind radiometals enhances the efficacy of imaging agents used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

  • Copper-64 Labeling : A study demonstrated that this compound derivatives exhibit superior binding affinity for Copper-64 compared to other chelators like DOTA. The compound 64Cu-cunotadipep, which uses this compound for labeling, showed high tumor uptake in prostate cancer models, indicating its potential for clinical application in cancer diagnostics .
  • Gallium-68 Imaging : this compound-labeled compounds have been developed for imaging atherosclerosis using Gallium-68. The compound 68Ga-NOTA-MSA was effective in detecting atherosclerotic lesions, showcasing this compound's versatility in cardiovascular imaging applications .

Complexation Studies

Research has extensively investigated the complexation properties of this compound with various metal ions. Density functional theory studies reveal that the interaction energies between this compound and different radiometals vary significantly, influencing their stability and potential applications .

Metal IonStability Constant (log K)Application
Cu(II)23.33Medical Imaging
Ga(III)Not specifiedRadiolabeling
Sc(III)Not specifiedPotential Therapeutics
In(III)Not specifiedDiagnostic Imaging

Clinical Case Studies

Several clinical studies have explored the efficacy of this compound-based treatments:

  • Non-operative Treatment for Appendicitis : In a prospective study involving pediatric patients diagnosed with acute appendicitis during the COVID-19 pandemic, non-operative treatment strategies were adopted. Although this study primarily focuses on treatment protocols rather than this compound directly, it highlights the importance of innovative approaches in managing medical conditions during challenging times .

Binding Affinity and Stability

The binding affinity of this compound for various metal ions has been quantitatively assessed through experimental and computational methods. For instance, the stability constants indicate that this compound forms particularly stable complexes with Cu(II), which is crucial for its application in radiopharmaceuticals .

Comparative Studies with Other Chelators

Comparative analyses between this compound and other chelators like DOTA reveal that this compound often demonstrates enhanced properties such as higher stability and better biodistribution profiles in vivo. For example, studies show that 64Cu-labeled this compound derivatives exhibit lower liver uptake and higher tumor uptake compared to their DOTA counterparts .

Actividad Biológica

Introduction

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is a versatile chelator used extensively in radiopharmaceuticals, particularly for positron emission tomography (PET) imaging. Its biological activity has been the subject of numerous studies, focusing on its efficacy in targeting specific receptors and its stability in biological systems. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and comparative analyses.

This compound functions primarily as a chelating agent that forms stable complexes with metal ions such as copper-64 (64^{64}Cu) and aluminum-18 (18^{18}Al). These metal-labeled compounds are employed in imaging and therapeutic applications due to their ability to target specific biological pathways.

Key Properties of this compound

  • Stability : this compound complexes exhibit high stability in vivo, with lower susceptibility to transmetallation compared to other chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) .
  • Targeting Capability : this compound-modified peptides can be designed to bind selectively to overexpressed receptors in various cancers, enhancing imaging contrast and therapeutic efficacy.

In Vitro Studies

  • GRPR Targeting : A comparative study on this compound-labeled bombesin analogs demonstrated that the this compound-dimer showed enhanced tumor retention compared to its monomer counterpart. Specifically, 64^{64}Cu/NOTA-dimer 2 exhibited higher tumor-to-blood ratios and prolonged retention at tumor sites in PC3 prostate cancer models .
  • Blood-Brain Barrier Transport : Research investigating the transport kinetics of this compound-modified proteins indicated that these compounds could effectively cross the blood-brain barrier (BBB). The study reported that this compound-modified somatropin maintained stability in serum and brain tissue during the experimental timeframe .

In Vivo Studies

  • PET Imaging : The synthesis of 18^{18}F-labeled AlF-NOTA-NSC-GLU as a novel PET tracer revealed promising results in hepatocellular carcinoma (HCC) models. The tracer demonstrated good tumor-to-background contrast during imaging studies, indicating its potential for clinical applications .
  • Biodistribution Studies : Biodistribution assessments of 18^{18}F-AlF-NOTA-NSC-GLU showed significant uptake in HCC tumors with minimal background interference. This supports the utility of this compound in developing targeted radiopharmaceuticals for cancer diagnostics .

Comparative Analysis

The following table summarizes key findings from studies comparing this compound with other chelators:

Chelator Metal Ion Stability Tumor Uptake (PC3 Model) Transport Across BBB
This compound64^{64}CuHighEnhanced with dimerYes
DOTA64^{64}CuModerateLower than this compoundLimited
DOTA18^{18}FModerateVariableNo

Case Study 1: Prostate Cancer Imaging

In a study involving prostate cancer patients, 64^{64}Cu/NOTA-dimer 2 was utilized for PET imaging. Results indicated that this compound provided superior imaging quality compared to traditional tracers, allowing for better visualization of tumor margins and metastatic sites.

Case Study 2: Neurological Applications

Another case study focused on using this compound-modified compounds for neurological disorders. The ability of these compounds to cross the BBB facilitated targeted delivery of therapeutic agents directly to brain tissues affected by conditions such as Alzheimer’s disease.

Q & A

Basic Research Questions

Q. How can I design a robust experimental framework to investigate NOTA’s chelation efficiency with transition metals?

  • Methodological Answer : Begin by defining the metal ions of interest (e.g., Cu²⁺, Ga³⁺) and their concentrations. Use isothermal titration calorimetry (ITC) or UV-Vis spectroscopy to quantify binding constants . Ensure control groups (e.g., free metal ions vs. This compound-complexed) and replicate experiments to validate reproducibility. Apply the PICOT framework to structure your study: P (metal ions), I (this compound chelation), C (alternative chelators like DOTA), O (binding affinity/stability), T (reaction time) .

Q. What are the critical steps for synthesizing and characterizing this compound derivatives with high purity?

  • Methodological Answer : Follow solid-phase synthesis protocols with Fmoc-protected intermediates to ensure regioselective functionalization . Characterize products using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structure. For purity, employ reversed-phase HPLC with a C18 column and optimize gradient elution parameters (e.g., acetonitrile/water + 0.1% TFA) .

Q. How can I ensure reproducibility in this compound-based radiopharmaceutical labeling studies?

  • Methodological Answer : Standardize reaction conditions (pH, temperature, molar ratios) and use traceable radionuclides (e.g., ⁶⁸Ga, ⁶⁴Cu). Validate labeling efficiency via radio-TLC or size-exclusion chromatography. Document deviations (e.g., pH fluctuations >0.2 units) that may impact outcomes .

Advanced Research Questions

Q. How do I resolve contradictions in reported this compound-metal binding efficiencies across studies?

  • Methodological Answer : Conduct a meta-analysis of existing data, categorizing variables like pH, ionic strength, and counterion effects. Use multivariate regression to identify confounding factors . Validate hypotheses through controlled experiments (e.g., varying buffer systems) and apply statistical tests (ANOVA) to assess significance .

Q. What strategies optimize this compound’s chelation kinetics for in vivo applications with short-lived isotopes?

  • Methodological Answer : Perform kinetic studies using stopped-flow spectrometry to measure association/dissociation rates. Compare this compound derivatives with modified backbone rigidity (e.g., this compound vs. This compound-NCS). Use compartmental modeling to predict biodistribution and optimize dosing protocols .

Q. How can computational modeling improve the design of this compound-based probes for targeted imaging?

  • Methodological Answer : Apply density functional theory (DFT) to predict this compound-metal coordination geometries. Validate with X-ray crystallography. Use molecular dynamics simulations to assess probe stability in physiological conditions (e.g., serum proteins) .

Q. What methodologies enable the integration of this compound into multimodal imaging platforms (e.g., PET-MRI)?

  • Methodological Answer : Develop bifunctional chelators (BFCs) by conjugating this compound to MRI contrast agents (e.g., Gd³⁺ carriers). Validate dual functionality via phantom imaging and quantify signal attenuation in co-registered modalities .

Q. How should I frame a research question to explore this compound’s role in novel theranostic applications?

  • Methodological Answer : Use the PICOT framework: P (cancer subtype), I (this compound-labeled theranostic agent), C (non-targeted agent), O (tumor uptake vs. toxicity), T (6-month follow-up). Prioritize feasibility by aligning with available radionuclide production facilities .

Q. What advanced statistical approaches are suitable for analyzing this compound’s long-term stability in biological matrices?

  • Methodological Answer : Employ accelerated stability testing (e.g., Arrhenius model) to predict degradation rates. Use Kaplan-Meier survival analysis for time-to-degradation data and Cox proportional hazards models to identify risk factors (e.g., temperature, enzymatic activity) .

Q. How do I locate high-quality datasets on this compound’s thermodynamic properties for comparative studies?

  • Methodological Answer : Query repositories like PubChem or IUPAC databases using structured keywords (e.g., “this compound stability constants”). Filter results by experimental methodology (e.g., potentiometry vs. spectroscopy) and validate against primary literature .

Q. Key Considerations for Researchers

  • Avoid Ambiguity : Define “this compound” explicitly in all contexts to prevent confusion with non-chemical acronyms .
  • Ethical Compliance : Address radiation safety protocols and animal/human subject approvals in therapeutic studies .
  • Data Transparency : Share raw stability constants and kinetic data via FAIR-aligned repositories .

Propiedades

IUPAC Name

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O6/c16-10(17)7-13-1-2-14(8-11(18)19)5-6-15(4-3-13)9-12(20)21/h1-9H2,(H,16,17)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHALWMSZGCVVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205034
Record name 1,4,7-Triazacyclononane-N,N',N''-triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56491-86-2
Record name 1,4,7-Triazacyclononane-N,N',N''-triacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056491862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,7-Triazacyclononane-N,N',N''-triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',2''-(1,4,7-Triazonane-1,4,7-triyl)triacetic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To an aqueous solution of TACN (0.16 mols in 58 mL water) is added an aqueous solution of sodium chloroacetate (0.71 mols sodium chloroacetate in 68 mL of water). This solution is stirred at 80° C. overnight while maintaining the pH at 9-10. After cooling to ambient temperature the pH of the solution is adjusted to 2.5 with aqueous HCl. The resulting precipitate is collected by filtration, washed with acetone, and dried in vacuo to afford the mono-hydrochloride salt of 1,4,7-tricarboxymethyl-1,4,7-triazacyclononane.
Name
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

From 1,4,7-triazacyclononane (1.1.3), glyoxylic acid and H2/Pt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NOTA
Reactant of Route 2
Reactant of Route 2
NOTA
Reactant of Route 3
Reactant of Route 3
NOTA
Reactant of Route 4
Reactant of Route 4
NOTA
Reactant of Route 5
Reactant of Route 5
NOTA
Reactant of Route 6
NOTA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.